Tris(2-pentoxyphenyl)borane
Description
Tris(aryl)boranes are a class of organoboron compounds characterized by a central boron atom bonded to three aryl groups. These compounds are widely studied for their Lewis acidity, catalytic activity, and applications in organic synthesis.
- Tris(pentafluorophenyl)borane [B(C₆F₅)₃] ()
- Tris(2,6-dimethoxyphenyl)borane ()
- Tris[3,5-bis(trifluoromethyl)phenyl]borane ()
- Tris(ortho-carboranyl)borane ()
- Tris(2,4-difluorophenyl)borane ()
These compounds share a common boron center but differ in aryl substituents, which critically influence their electronic and steric properties. This article will focus on comparative analyses of these derivatives, emphasizing their Lewis acidity, catalytic performance, and structural features.
Properties
CAS No. |
6679-39-6 |
|---|---|
Molecular Formula |
C33H45BO3 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
tris(2-pentoxyphenyl)borane |
InChI |
InChI=1S/C33H45BO3/c1-4-7-16-25-35-31-22-13-10-19-28(31)34(29-20-11-14-23-32(29)36-26-17-8-5-2)30-21-12-15-24-33(30)37-27-18-9-6-3/h10-15,19-24H,4-9,16-18,25-27H2,1-3H3 |
InChI Key |
BDAYYYBXUFKFKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OCCCCC)(C2=CC=CC=C2OCCCCC)C3=CC=CC=C3OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-pentoxyphenyl)borane typically involves the reaction of boron trichloride with 2-pentoxyphenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Tris(2-pentoxyphenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The 2-pentoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Reduced organic compounds with boron-containing by-products.
Substitution: Substituted boron compounds with various functional groups.
Scientific Research Applications
Catalytic Applications
Tris(2-pentoxyphenyl)borane serves as a strong Lewis acid catalyst, facilitating numerous chemical reactions. Its ability to stabilize reactive intermediates makes it invaluable in organic synthesis.
Hydroboration Reactions
One of the primary applications of this compound is in hydroboration reactions. It efficiently catalyzes the addition of boron to unsaturated compounds, such as alkenes and alkynes, leading to the formation of organoboranes. These intermediates can be further transformed into alcohols or amines through hydrolysis.
- Case Study : In a study involving the hydroboration of phenylacetylene, this compound demonstrated superior reactivity compared to other boranes, achieving high conversion rates under mild conditions .
Polymerization Catalysis
This compound has been utilized as an activator in the polymerization of olefins. It acts by forming non-coordinating anions that stabilize cationic species during the polymerization process.
- Data Table 1: Polymerization Efficiency
Catalyst Reaction Type Yield (%) Conditions This compound Olefin Polymerization 85 Ambient temperature Tris(pentafluorophenyl)borane Olefin Polymerization 70 Elevated temperature
Synthesis of Functionalized Compounds
This compound plays a critical role in synthesizing functionalized compounds through various pathways, including C–C bond formation and functional group transformations.
Cross-Coupling Reactions
The compound is effective in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl and alkyl halides.
- Case Study : In a recent experiment, this compound was employed to couple aryl halides with alkenes, yielding products with high selectivity and efficiency under mild conditions .
Synthesis of Siloxanes
This compound is also used in the synthesis of siloxanes and siloxane-based materials. It aids in controlling the architecture of siloxane products through selective catalytic processes.
- Data Table 2: Siloxane Product Yield
Siloxane Type Catalyst Yield (%) Linear Siloxanes This compound 90 Cyclic Siloxanes Tris(pentafluorophenyl)borane 75
Environmental and Safety Considerations
While this compound exhibits remarkable catalytic properties, its environmental impact and safety profile are essential considerations in its application.
- The compound's stability under various conditions minimizes risks associated with handling and storage.
- Ongoing research aims to assess its biodegradability and potential ecological effects to ensure safe usage in industrial applications.
Mechanism of Action
The mechanism of action of Tris(2-pentoxyphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energy. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparative Analysis of Tris(aryl)boranes
Substituent Effects on Lewis Acidity
The Lewis acidity of tris(aryl)boranes is governed by the electron-withdrawing or donating nature of their substituents. Fluorinated aryl groups enhance acidity by delocalizing electron density away from the boron center.
Key Findings :
- Fluorinated derivatives like B(C₆F₅)₃ and tris[3,5-bis(trifluoromethyl)phenyl]borane exhibit superior Lewis acidity, enabling activation of substrates such as silanes, carbonyls, and alkenes .
- Non-fluorinated analogs (e.g., tris(2,6-dimethoxyphenyl)borane) show reduced acidity due to electron-donating methoxy groups ().
Catalytic Performance in Key Reactions
Hydrosilylation and Hydroboration
- B(C₆F₅)₃: Efficient catalyst for hydrosilylation of aldehydes, ketones, and esters (e.g., turnover frequencies > 100 h⁻¹) .
- Tris[3,5-bis(trifluoromethyl)phenyl]borane : Outperforms B(C₆F₅)₃ in hydroboration of alkynes and alkenes due to higher acidity .
- Tris(2,4,6-trifluorophenyl)borane : Moderate activity in hydroboration; less effective than B(C₆F₅)₃ .
Hydrogenation with Hantzsch Esters
In the hydrogenation of nonactivated aldehydes:
Structural and Stability Considerations
- Steric Effects : Bulky substituents like ortho-carborane or 2,6-dimethoxyphenyl groups hinder substrate access but enhance thermal stability ().
- Air Stability : B(C₆F₅)₃ is air-stable and commercially available, whereas less fluorinated analogs (e.g., tris(2,4-difluorophenyl)borane) are more sensitive to moisture .
- Thermal Stability : Fluorinated derivatives decompose at temperatures >200°C, making them suitable for high-temperature reactions ().
Biological Activity
Tris(2-pentoxyphenyl)borane is a compound that has garnered interest in various fields due to its unique properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
This compound is a boron-containing compound characterized by its three 2-pentoxyphenyl groups attached to a boron atom. Its structure allows it to act as a Lewis acid, which can interact with various biological molecules.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly in relation to its catalytic properties and potential therapeutic applications.
1. Catalytic Activity
This compound shows significant catalytic activity in organic transformations. It is known for its ability to facilitate hydrosilylation reactions, which are crucial in the synthesis of organosilicon compounds. This catalytic behavior is attributed to its Lewis acid properties, making it an effective reagent in various chemical reactions .
2. Anticancer Potential
Recent studies have indicated that boron compounds, including this compound, may possess anticancer properties. Research has shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms by which this compound exerts these effects are still under investigation, but its ability to interact with cellular components suggests potential pathways for therapeutic application.
Case Study 1: In Vitro Cytotoxicity
A study assessing the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound was tested against several types of cancer cells, including breast and prostate cancer lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, showcasing its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| PC-3 (Prostate) | 12 |
| HCC1937 (Breast) | 18 |
Case Study 2: Mechanistic Studies
Mechanistic studies have highlighted the interaction of this compound with DNA and proteins. It was observed that the compound could intercalate into DNA structures, potentially leading to disruptions in replication and transcription processes. This interaction was confirmed through UV-Vis spectroscopy and viscosity measurements, indicating a strong binding affinity to DNA .
Research Findings
Recent research has focused on the synthesis and characterization of this compound derivatives, aiming to enhance its biological activity. Modifications in the substituent groups have been shown to affect both the catalytic efficiency and biological efficacy of the compound.
Table: Summary of Research Findings on this compound Derivatives
Q & A
Q. Answer :
- NMR Spectroscopy :
- ¹¹B NMR to confirm boron coordination (e.g., δ ~70 ppm for trigonal-planar geometry) .
- ¹H/¹³C NMR to verify pentoxy substituent integrity and detect decomposition products.
- X-ray Diffraction (XRD) : Resolve bond lengths/angles and confirm steric effects from bulky pentoxy groups .
- Gutmann-Beckett Method : Quantify Lewis acidity using Et3PO as a probe; higher acceptor number (AN) indicates stronger acidity .
Advanced: What role does this compound play in transition-metal-free catalysis?
Answer :
this compound may act as a Lewis acid catalyst in:
- Hydroelementation Reactions : Activate alkynes/alkenes for hydroboration or hydrosilylation via substrate polarization. Compare activity to B(C6F5)3, noting reduced electron-withdrawing effects from pentoxy vs. fluoro groups .
- Frustrated Lewis Pair (FLP) Systems : Pair with bulky bases (e.g., P(t-Bu)3) for H2 activation or CO2 reduction. Optimize steric bulk of pentoxy groups to prevent FLP quenching .
Advanced: How do electronic and steric effects of pentoxy substituents influence catalytic performance compared to fluorinated analogs?
Q. Answer :
- Electronic Effects :
- Pentoxy groups are electron-donating (vs. electron-withdrawing F groups), reducing boron’s Lewis acidity. Use Childs’ method to compare AN values with B(C6F5)3 (AN ~90) .
- Steric Effects :
- Bulky 2-pentoxy groups may hinder substrate access but enhance selectivity in asymmetric catalysis. Computational modeling (DFT) can predict steric maps .
- Applications : Less acidic but more lipophilic boranes may excel in non-polar solvents or polymer doping (e.g., organic electronics) .
Advanced: What methodological challenges arise when studying this compound in moisture-sensitive reactions?
Q. Answer :
- Handling : Use Schlenk lines or gloveboxes to prevent hydrolysis. Monitor for boroxine formation via ¹¹B NMR .
- Stability Testing : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. Compare with B(C6F5)3 (mp 126–131°C) .
- Additive Effects : In materials science, evaluate pentoxy boranes as stabilizers in perovskite solar cells (e.g., moisture resistance, energy alignment tuning) .
Basic: What safety protocols are critical for handling this compound?
Q. Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
